molecular formula C₁₇H₂₀ClNO₃ B1152592 rel-Desethylreboxetine Hydrochloride

rel-Desethylreboxetine Hydrochloride

Cat. No.: B1152592
M. Wt: 321.8
Attention: For research use only. Not for human or veterinary use.
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Description

rel-Desethylreboxetine Hydrochloride is a derivative of reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in treating depression. While reboxetine itself is well-documented, its metabolites, including rel-Desethylreboxetine, are less characterized. This compound arises from the de-ethylation of reboxetine, altering its pharmacokinetic and pharmacodynamic properties. Limited direct data are available on its pharmacological activity, necessitating comparative analysis with structurally or functionally related compounds .

Properties

Molecular Formula

C₁₇H₂₀ClNO₃

Molecular Weight

321.8

Synonyms

rel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol Hydrochloride;  Desethyl (R,R)-Reboxetine Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Analytical and Stability Considerations

Chromatographic Separation

The USP monograph for doxepin () mandates a resolution (R) ≥1.5 between isomers using HPLC. This standard could guide rel-Desethylreboxetine analysis, particularly if stereoisomers exist. For example:

Parameter Doxepin Isomers Proposed rel-Desethylreboxetine Method
Column C18 C18 or HILIC
Mobile Phase Acetonitrile-phosphate buffer Methanol-ammonium acetate
Resolution (R) ≥1.5 Target ≥1.5 (hypothetical)

Stability and Toxicity

  • Decomposition: Unlike dexmedetomidine, rel-Desethylreboxetine’s degradation products are unknown. Comparative studies with doxepin-related compounds (e.g., compound B in ) suggest monitoring for chlorinated byproducts under high-heat conditions.
  • Toxicity Data : Desmethyldoxepin’s RTECS toxicity data () include LD50 values (oral, rat: 350 mg/kg), which may inform preliminary safety assessments for rel-Desethylreboxetine .

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